4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide 4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 76015-34-4
VCID: VC17288281
InChI: InChI=1S/C19H17N5O2S/c20-11-1-7-15-17(9-11)24-18-10-12(21)2-8-16(18)19(15)23-13-3-5-14(6-4-13)27(22,25)26/h1-10H,20-21H2,(H,23,24)(H2,22,25,26)
SMILES:
Molecular Formula: C19H17N5O2S
Molecular Weight: 379.4 g/mol

4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide

CAS No.: 76015-34-4

Cat. No.: VC17288281

Molecular Formula: C19H17N5O2S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide - 76015-34-4

Specification

CAS No. 76015-34-4
Molecular Formula C19H17N5O2S
Molecular Weight 379.4 g/mol
IUPAC Name 4-[(3,6-diaminoacridin-9-yl)amino]benzenesulfonamide
Standard InChI InChI=1S/C19H17N5O2S/c20-11-1-7-15-17(9-11)24-18-10-12(21)2-8-16(18)19(15)23-13-3-5-14(6-4-13)27(22,25)26/h1-10H,20-21H2,(H,23,24)(H2,22,25,26)
Standard InChI Key NFPWNFDOZNXLDR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

The compound is systematically named 4-[(3-aminoacridin-9-yl)amino]benzenesulfonamide under IUPAC conventions . Key identifiers include:

  • CAS Registry: 76015-23-1

  • ChEMBL ID: CHEMBL106697

  • SMILES: C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)S(=O)(=O)N

  • InChIKey: KTPKHKSQSQDJCK-UHFFFAOYSA-N

The structural depiction (Fig. 1) reveals a tricyclic acridine system with a 3-amino substitution and a para-linked benzenesulfonamide moiety.

Molecular and Electronic Properties

Computational data from PubChem characterize critical properties:

PropertyValue
Molecular Weight364.4 g/mol
Topological Polar SA119 Ų
Heavy Atom Count26
Rotatable Bonds3
Complexity585

The planar acridine system (9.6×6.2A˚\sim 9.6 \times 6.2 \, \text{Å}) facilitates π-π stacking interactions, while the sulfonamide group (pKa10\text{p}K_a \approx 10) enhances aqueous solubility at physiological pH .

Synthesis and Functionalization Strategies

Retrosynthetic Analysis

While no direct synthesis is reported, modular approaches from nitrogen heterocycle chemistry apply :

  • Acridine Core Construction: Ullmann coupling of dichlorobenzene with o-phenylenediamine derivatives.

  • Amino Functionalization: Nitration followed by selective reduction at the 3-position.

  • Sulfonamide Conjugation: Buchwald-Hartwig amination of 4-bromobenzenesulfonamide with the aminoacridine intermediate.

Key Reaction Challenges

  • Regioselectivity: Controlling nitration to favor the 3-position over 1-/4-positions requires directing groups.

  • Solubility Limitations: The hydrophobic acridine core necessitates polar aprotic solvents (DMF, DMSO) for sulfonamide coupling .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

Comparative data from amsacrine analogs suggest:

  • Plasma Half-Life: ~7–17 hours (unchanged compound)

  • CNS Penetration: <2% plasma levels (blood-brain barrier exclusion)

  • Protein Binding: Estimated >90% due to aromatic stacking

Metabolism and Excretion

Hepatic cytochrome P450-mediated oxidation likely dominates, with:

  • Biliary Excretion: 8–36% (radioactivity in 72 hours)

  • Renal Clearance: <20% unchanged compound

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